molecular formula C21H24N2O4S2 B4277638 2-(4-TERT-BUTYLPHENOXY)-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PROPANAMIDE

2-(4-TERT-BUTYLPHENOXY)-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PROPANAMIDE

Cat. No.: B4277638
M. Wt: 432.6 g/mol
InChI Key: DTRJUKVRKGCKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-TERT-BUTYLPHENOXY)-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PROPANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-TERT-BUTYLPHENOXY)-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-tert-butylphenol with an appropriate alkylating agent to form the tert-butylphenoxy intermediate. This intermediate is then reacted with 6-(methylsulfonyl)-1,3-benzothiazole under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-TERT-BUTYLPHENOXY)-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenoxy and benzothiazolyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenoxy or benzothiazolyl rings.

Scientific Research Applications

2-(4-TERT-BUTYLPHENOXY)-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-TERT-BUTYLPHENOXY)-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butylphenol
  • 4-tert-butylphenol
  • 2,4-di-tert-butylphenol
  • 2,6-di-tert-butylphenol

Uniqueness

Compared to these similar compounds, 2-(4-TERT-BUTYLPHENOXY)-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PROPANAMIDE is unique due to the presence of both the methylsulfonyl and benzothiazolyl groups

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S2/c1-13(27-15-8-6-14(7-9-15)21(2,3)4)19(24)23-20-22-17-11-10-16(29(5,25)26)12-18(17)28-20/h6-13H,1-5H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRJUKVRKGCKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)OC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-TERT-BUTYLPHENOXY)-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
2-(4-TERT-BUTYLPHENOXY)-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
2-(4-TERT-BUTYLPHENOXY)-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
2-(4-TERT-BUTYLPHENOXY)-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
2-(4-TERT-BUTYLPHENOXY)-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
2-(4-TERT-BUTYLPHENOXY)-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PROPANAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.